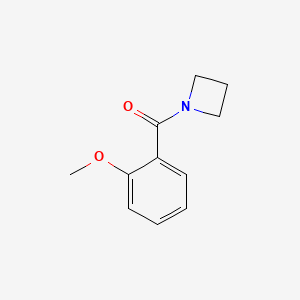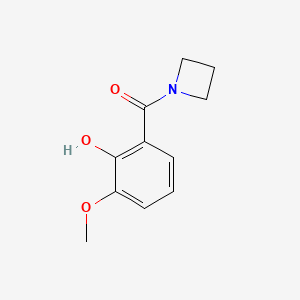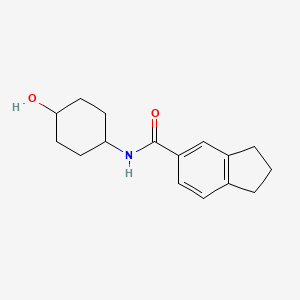
N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s as part of a research program aimed at developing new compounds that could mimic the effects of THC, the active ingredient in marijuana, without its psychoactive properties.
Mechanism of Action
N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 acts as a potent agonist at the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. Activation of CB1 receptors by N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 leads to a variety of downstream signaling events, including the inhibition of adenylyl cyclase, the activation of mitogen-activated protein kinases (MAPKs), and the modulation of ion channels and neurotransmitter release.
Biochemical and Physiological Effects:
N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 has been shown to have a variety of biochemical and physiological effects, including the modulation of pain perception, inflammation, and neuronal excitability. It has also been shown to have effects on cardiovascular function, including the regulation of blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 for lab experiments is its potency and selectivity for the CB1 receptor, which allows for precise control over its effects in experimental models. However, one limitation of N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
Future Directions
There are several potential future directions for research on N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497, including the development of new analogs with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in a variety of disease states. Additionally, further research is needed to fully elucidate the mechanism of action of N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 and its downstream signaling pathways, which could lead to the identification of new targets for drug development.
Synthesis Methods
The synthesis method for N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 involves a series of chemical reactions that start with the condensation of 2-cyclohexanone with 3-(1-naphthoyl)propionic acid to form the intermediate 2-(1-naphthoyl)-3-cyclohexylacrylic acid. This intermediate is then reduced to the corresponding alcohol using lithium aluminum hydride, followed by the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The resulting intermediate is then deprotected with tetrabutylammonium fluoride (TBAF) to give the final product, N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497.
Scientific Research Applications
N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide 47,497 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of acute and chronic pain, and has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
properties
IUPAC Name |
N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15-8-6-14(7-9-15)17-16(19)13-5-4-11-2-1-3-12(11)10-13/h4-5,10,14-15,18H,1-3,6-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQANSCUEIDOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxycyclohexyl)-2,3-dihydro-1H-indene-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


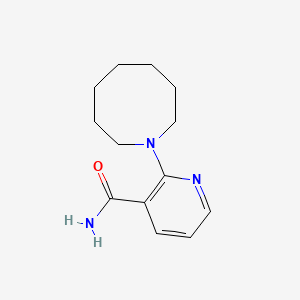



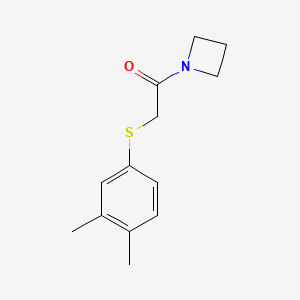

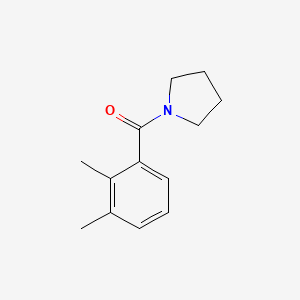
![N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7474386.png)
![3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7474392.png)
![N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7474396.png)
